molecular formula C33H59N9O9 B1336649 L-Lysine, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl- CAS No. 401913-57-3

L-Lysine, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl-

Cat. No. B1336649
M. Wt: 725.9 g/mol
InChI Key: ZGEOSZCDHUVWOC-SSHVMUOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The peptide “L-Lysine, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl-” is a complex structure composed of several amino acids. L-Lysine is an essential amino acid that the human body cannot produce, so it must be obtained from the diet . It is a building block for proteins in the body . Alanyl-glutamine is a dipeptide consisting of alanine and glutamine, used in dietary supplementation, parenteral nutrition, and cell culture .

Scientific Research Applications

  • Biochemical Studies in Insects
    Bodnaryk and Levenbook (1968) identified peptides similar to L-Lysine, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl in the larvae of the blowfly Phormia regina, suggesting a role in insect biochemistry (Bodnaryk & Levenbook, 1968).

  • Enzyme Hydrolysis Studies
    Izumiya et al. (1960) researched the hydrolysis of aminoacyl-l-lysinamides, including structures similar to L-Lysine, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl, by trypsin, indicating the potential application in studying enzyme-substrate interactions (Izumiya et al., 1960).

  • Cell Wall Studies in Bacteria
    Inoue et al. (1979) explored the enzymatic lysis of Streptococcus mutans cell walls, revealing peptides with similar structures to L-Lysine, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl. This research aids in understanding bacterial cell wall structures and their enzymatic breakdown (Inoue et al., 1979).

  • Peptide Synthesis and Racemization Studies
    Benoiton et al. (2009) conducted studies on lysyldipeptide derivatives, including compounds structurally related to L-Lysine, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl, to understand racemization in peptide synthesis (Benoiton, Kuroda, & Chen, 2009).

  • Protein-Product Interaction Studies
    Holden and Matthews (1989) investigated the binding of peptide products, including those structurally similar to L-Lysine, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl, to enzymes like thermolysin, contributing to understanding protein-ligand interactions (Holden & Matthews, 1989).

  • Peptide Cyclization and Conformation Studies
    Chiou et al. (1996) studied linear peptides, including one with a sequence similar to L-Lysine, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl, for insights into peptide cyclization and conformation using NMR and computer-simulated modeling (Chiou et al., 1996).

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H59N9O9/c1-7-18(4)26(41-30(47)23-12-10-16-42(23)32(49)25(17(2)3)40-27(44)19(5)35)31(48)37-20(6)28(45)38-21(13-14-24(36)43)29(46)39-22(33(50)51)11-8-9-15-34/h17-23,25-26H,7-16,34-35H2,1-6H3,(H2,36,43)(H,37,48)(H,38,45)(H,39,46)(H,40,44)(H,41,47)(H,50,51)/t18-,19-,20-,21-,22-,23-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEOSZCDHUVWOC-SSHVMUOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H59N9O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437866
Record name L-Lysine, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

725.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Lysine, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl-

CAS RN

401913-57-3
Record name L-Lysine, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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